1-Ethyl-3-methylpyridinium bromide is a pyridinium salt characterized by the chemical formula CHBrN. This compound is part of a larger class of ionic liquids, which are known for their unique properties such as low volatility and high thermal stability. 1-Ethyl-3-methylpyridinium bromide has garnered attention for its diverse applications in chemistry, biology, and materials science, making it a significant subject of study in various scientific fields.
1-Ethyl-3-methylpyridinium bromide can be sourced from chemical suppliers and is classified as an ionic liquid. Its structural classification places it among pyridinium salts, which are derived from pyridine by the substitution of a hydrogen atom with an alkyl group. This specific compound is noted for its potential applications in catalysis, as a solvent, and in biological research due to its antimicrobial and anticancer properties .
The synthesis of 1-Ethyl-3-methylpyridinium bromide typically involves the alkylation of 3-methylpyridine with ethyl bromide. This reaction is usually conducted in the presence of a base such as potassium carbonate under reflux conditions. The product can be purified through recrystallization to achieve a high purity level.
Another method includes the preparation of concentrated aqueous solutions, which are particularly useful for applications in electrochemical cells .
The molecular structure of 1-Ethyl-3-methylpyridinium bromide consists of a pyridine ring substituted with an ethyl group at the nitrogen atom and a methyl group at the third carbon position.
1-Ethyl-3-methylpyridinium bromide undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on specific reaction conditions, including temperature and concentration of reactants .
The mechanism of action for 1-Ethyl-3-methylpyridinium bromide primarily involves its reactivity as an ionic liquid. It participates in various chemical transformations due to its ability to stabilize charged species and facilitate reactions in solution.
Research indicates that this compound can effectively form complexes with other metals, such as bismuth(III), suggesting potential pathways for its use in coordination chemistry .
1-Ethyl-3-methylpyridinium bromide exhibits high thermal stability, with decomposition beginning at temperatures above 250 °C. Its hygroscopic nature necessitates storage under inert gas conditions to maintain purity .
1-Ethyl-3-methylpyridinium bromide has several notable applications:
The core synthetic route to 1-ethyl-3-methylpyridinium bromide involves the direct alkylation of 3-methylpyridine with bromoethane. This N-alkylation reaction exploits the nucleophilic character of pyridine’s nitrogen atom, facilitating quaternary ammonium salt formation. Industrial-scale methodologies typically employ solvent-assisted reactions, where acetonitrile or dichloromethane acts as the reaction medium, enabling precise temperature control (70–85°C) and preventing oligomerization by-products. Under these conditions, reaction times range from 8–24 hours, achieving yields of 78–85% [7].
Solvent-free approaches represent a significant advancement in derivatization efficiency. By pre-mixing 3-methylpyridine with stoichiometric excesses of bromoethane (molar ratio ~1:1.2) and incorporating activated carbon catalysts, exothermic reactions proceed to ≥90% conversion within 3–5 hours at 60°C. The activated carbon serves dual roles: it absorbs reaction heat to prevent runaway conditions and scavenges colored impurities that compromise product quality. This method eliminates volatile organic solvent waste and simplifies downstream processing [4] [7].
Table 1: Comparative Analysis of Alkylation Methods for 1-Ethyl-3-methylpyridinium Bromide Synthesis
Reaction System | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|---|
Acetonitrile | None | 80–85 | 12–24 | 78–82 | Predictable kinetics, industrial scalability |
Dichloromethane | None | 70–75 | 8–12 | 80–85 | Faster reaction vs. acetonitrile |
Solventless | Activated carbon | 60–65 | 3–5 | 90–93 | No VOCs, reduced energy input, in-situ purification |
Post-alkylation processing typically involves precipitation in cold diethyl ether or acetone, followed by vacuum filtration. Recrystallization from acetonitrile/ethyl acetate mixtures (1:3 v/v) further elevates purity to >97%, as confirmed by ion chromatography and NMR spectroscopy. The solvent-free route notably reduces halide impurities (<0.3 wt%) compared to traditional methods (>1.5 wt%), enhancing electrochemical utility [4] [7].
Microwave-assisted synthesis has emerged as a cornerstone for energy-efficient production. Irradiating 3-methylpyridine and bromoethane mixtures (1:1.1 molar ratio) at 150–200 W for 15–30 minutes achieves near-quantitative conversion (>95%) without solvents or catalysts. The rapid dielectric heating mechanism minimizes thermal degradation pathways prevalent in conventional oil-bath heating. This method reduces energy consumption by ~85% and reaction times by >90% compared to reflux methodologies, aligning with green chemistry principles [7].
Mechanochemical synthesis via ball milling offers another solventless alternative. Equimolar quantities of 3-methylpyridine and solid bromoethane complexes (e.g., bromoethane adsorbed on molecular sieves) undergo reaction within 45–60 minutes of high-energy grinding. This technique generates negligible waste heat and produces 1-ethyl-3-methylpyridinium bromide in 88–92% yield with >96% purity. The absence of solvent evaporation steps reduces the carbon footprint by ~40% relative to solution-phase routes [4].
Table 2: Energy and Yield Metrics for Green Synthesis Methods
Synthetic Method | Power/Conditions | Time | Yield (%) | Energy Savings vs. Conventional | Purity (%) |
---|---|---|---|---|---|
Microwave irradiation | 150–200 W | 15–30 min | 92–96 | 85% | >97 |
Ball milling | 350–400 rpm | 45–60 min | 88–92 | 75% | >96 |
Activated carbon catalysis | 60–65°C | 3–5 h | 90–93 | 50% | >98 |
Process intensification strategies include in-situ product crystallization during solvent-free reactions. As 1-ethyl-3-methylpyridinium bromide forms, it precipitates from the reaction mixture due to its low solubility in unreacted reagents. This auto-separation drives equilibrium toward completion (Le Chatelier’s principle) and reduces purification complexity. Combined with activated carbon, this approach delivers products meeting "ultra-pure" specifications (>99.9% ionic content) without organic solvents [4] [7].
Melt crystallization enables ultra-purification (>99.9% purity) by exploiting the precise lattice exclusion behavior of ionic liquids. For 1-ethyl-3-methylpyridinium bromide, dynamic layer crystallization is optimal: the molten crude ionic liquid is cooled at 0.5–1°C/min from 120°C to 80°C, forming high-purity crystalline layers on cooled surfaces. Impurities (unreacted alkyl halides, hydrolysis products) concentrate in the residual mother liquor due to their structural incompatibility with the pyridinium crystal lattice. A single crystallization pass achieves >99.7% purity, while zone refining (repeated melting/resolidification cycles) elevates purity to >99.95%—critical for electrochemical applications where halide contaminants degrade performance [2].
Aqueous extraction leverages the high water solubility of 1-ethyl-3-methylpyridinium bromide for impurity removal. Crude product dissolved in deionized water (20–30 wt%) is washed with immiscible solvents like diethyl ether or hexane to extract organic impurities. Subsequent treatment with activated charcoal (1–2 wt%) at 60°C adsorbs colored by-products, reducing absorbance at 400 nm by >90%. The aqueous phase is then concentrated via vacuum evaporation, recovering >95% of the ionic liquid as a concentrated solution (50–60 wt%) suitable for direct use in battery electrolytes [7].
Table 3: Performance Metrics for Purification Techniques
Technique | Conditions | Impurity Removal Efficiency | Recovery Yield (%) | Final Purity (%) |
---|---|---|---|---|
Dynamic layer crystallization | Cooling 120°C→80°C at 0.8°C/min | Halides: 99.2%; Organics: 98.5% | 85–90 | 99.7–99.9 |
Zone refining | 5–10 melting/crystallization cycles | Halides: 99.98%; Organics: 99.9% | 60–70 | >99.95 |
Aqueous extraction | Water washing + charcoal treatment | Colors: 95%; Volatiles: 99% | 92–96 | 99.0–99.5 |
Hybrid purification sequences maximize efficiency: initial aqueous extraction removes hydrophilic impurities, followed by melt crystallization for final polishing. This approach reduces the crystallization feed volume by >50%, cutting energy use while maintaining >99.9% purity. The recovered ionic liquid exhibits conductivity variations ≤2% between batches, confirming process robustness [2] [7].
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